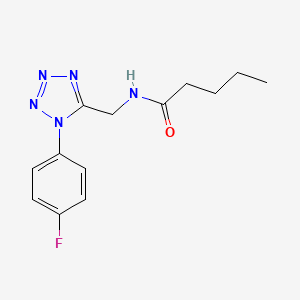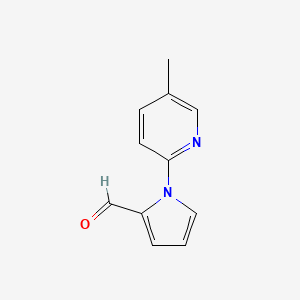
Ácido 5-(Metoxicarbonil)-2-metilfurano-3-carboxílico
Descripción general
Descripción
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H8O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound has two functional groups: a methoxycarbonyl group (an ester) and a carboxylic acid group, attached to the second and fifth positions of the furan ring, respectively. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The furan ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.
Material Science: Its structure is of interest for designing novel materials with specific functionalities.
Biological Studies: It can be used as a reference compound in studies related to furan-containing medicinal agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxymethyl-2-methylfuran-3-carboxylic acid with methanol in the presence of an acid catalyst. Another method includes the oxidation of 5-(methoxycarbonyl)-2-methylfuran using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated furan derivatives
Mecanismo De Acción
The mechanism of action of 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its furan ring can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved vary based on the specific application and the derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Furan-2,5-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
2-Methylfuran-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
5-Hydroxymethyl-2-methylfuran-3-carboxylic acid: Similar structure but has a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness: 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5-methoxycarbonyl-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLOVXCFVLERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)



![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)
![N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362394.png)





![3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B2362406.png)
